molecular formula C20H21N3OS2 B12151124 1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B12151124
M. Wt: 383.5 g/mol
InChI Key: MYHFGDAFCZUTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a thieno[2,3-d]pyrimidine derivative characterized by a sulfur-linked ethanone moiety and a 4-methylpiperidinyl substituent. The thienopyrimidine core is a fused heterocyclic system combining thiophene and pyrimidine rings, which is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The compound’s structural uniqueness lies in its 6-phenyl substitution on the thienopyrimidine core and the methylpiperidine group, which may enhance lipophilicity and binding affinity to biological targets.

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

InChI

InChI=1S/C20H21N3OS2/c1-14-7-9-23(10-8-14)18(24)12-25-19-16-11-17(15-5-3-2-4-6-15)26-20(16)22-13-21-19/h2-6,11,13-14H,7-10,12H2,1H3

InChI Key

MYHFGDAFCZUTOU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a palladium catalyst.

    Formation of the Piperidine Derivative: The piperidine ring can be synthesized through a reductive amination reaction.

    Final Coupling: The final step involves coupling the piperidine derivative with the thienopyrimidine core using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thienopyrimidine Core

The 4-sulfanyl group in the thieno[2,3-d]pyrimidine system undergoes nucleophilic displacement under controlled conditions. For example:

  • Reaction with amines : Substitution occurs at the 4-position using primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C, yielding derivatives with modified biological activity .

  • Halogenation : Treatment with POCl₃ or PCl₅ converts the sulfanyl group to chloride, enabling further functionalization .

Key parameters for nucleophilic substitution :

ReagentSolventTemperature (°C)Yield (%)
BenzylamineDMF10072
POCl₃Toluene11085
MorpholineDCE9068

Condensation Reactions via the Ethanone Moiety

The ketone group participates in condensation reactions to form enaminones or hydrazones:

  • Enaminone formation : Reacting with DMF-DMA in dry xylene under reflux generates (E)-3-(dimethylamino)-1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)prop-2-en-1-one, a key intermediate for heterocyclic synthesis .

  • Hydrazone synthesis : Phenylhydrazine in ethanol/acetic acid yields phenylhydrazone derivatives, confirmed by IR spectra (NH stretch at 3332 cm⁻¹) .

Conditions for condensation :

SubstrateReagentTime (hr)Product Application
Ethanone derivativeDMF-DMA6Anticancer agent precursor
Ethanone derivativePhenylhydrazine12Kinase inhibitor intermediate

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Pyrido[2,3-d]pyrimidin-4-one synthesis : Reaction with 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one in acetic acid induces cyclization via Michael addition, confirmed by ¹H-NMR (δ 12.65–13.24 ppm for NH protons) .

  • Thienopyrimidine extension : Alkylation at the piperidine nitrogen using alkyl halides or sulfonating agents enhances bioavailability .

Cyclization outcomes :

Starting MaterialCyclizing AgentProduct Bioactivity (IC₅₀)
Enaminone intermediateAminopyrimidineHepG-2: 9.36 μM
Hydrazone derivativeGuanidine HClMCF-7: 14.2 μM

Reductive Amination and Alkylation

The piperidine nitrogen undergoes functionalization:

  • Reductive amination : Sodium cyanoborohydride facilitates coupling with aldehydes (e.g., 4-formylindole) in methanol at pH 6, producing analogs with improved kinase inhibition (LC-MS: MH⁺ 389) .

  • Sulfonylation : 4-Methylsulfonylpiperazine derivatives exhibit enhanced phosphoinositide 3-kinase (PI3K) inhibition, as validated by molecular docking (PDB: 6MGD) .

Optimized alkylation protocol :

  • Solvent : Chloroform/water biphasic system

  • Catalyst : Pyridine hydrochloride

  • Yield : 78–92%

Stability and Reactivity Insights

  • pH sensitivity : The sulfanyl group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal stability : Decomposition occurs above 250°C, confirmed by TGA.

This compound’s versatile reactivity enables its application in synthesizing anticancer, antimicrobial, and kinase-targeted agents. Further studies should explore asymmetric catalysis and green chemistry approaches to optimize reaction sustainability .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Properties/Activities Reference
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone Thieno[2,3-d]pyrimidine 5,6-dimethyl; 4-fluorophenyl 332.41 g/mol Enhanced metabolic stability
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone Thieno[2,3-d]pyrimidine 4-chlorophenoxy; piperazine 483.10 g/mol Improved solubility (piperazine)
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone Dihydropyrimidin-2(1H)-thione Partially saturated core; 4-fluorophenyl 292.35 g/mol Antibacterial, antifungal activity
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid Thieno[2,3-d]pyrimidine Sulfanyl-linked acetic acid; 4-methylphenyl 330.40 g/mol Potential prodrug design

Key Comparative Insights

Core Heterocycle Variations Thieno[2,3-d]pyrimidine vs. Dihydropyrimidinone: The fully aromatic thienopyrimidine core in the target compound offers greater planar rigidity compared to the partially saturated dihydropyrimidinone derivatives (e.g., ). This rigidity may enhance interactions with flat binding pockets in enzymes like kinases.

Substituent Effects 6-Phenyl vs. Phenoxy substituents (e.g., ) introduce additional aromaticity, which may modulate pharmacokinetic properties.

Amine Substituents

  • 4-Methylpiperidinyl vs. Piperazinyl : Piperazine-containing analogues (e.g., ) exhibit higher solubility due to the basic nitrogen, whereas the methylpiperidine group in the target compound balances lipophilicity and metabolic stability.

Biological Activity Dihydropyrimidinone derivatives () demonstrate broad-spectrum antibacterial and antifungal activities, suggesting that the thienopyrimidine core in the target compound may retain similar activities but with improved target specificity due to aromaticity. Fluorophenyl substituents (e.g., ) are associated with enhanced metabolic stability and bioavailability compared to non-fluorinated analogues.

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core substituted with a methylpiperidine moiety and a sulfanyl group. This unique structure may contribute to its biological activity by influencing interactions with molecular targets involved in disease pathways.

The mechanism of action for this compound appears to involve modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. The thieno[2,3-d]pyrimidine scaffold is known for its ability to interact with various biological targets, including:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are critical in cancer progression .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways via mitochondrial dysfunction and activation of caspases, leading to programmed cell death in cancer cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.28Induces apoptosis via caspase activation
HCT116 (Colon)8.107Inhibits cell cycle progression
HePG-2 (Liver)10.79Disrupts mitochondrial membrane potential

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting broad-spectrum anticancer potential.

Case Studies

  • MCF-7 Cell Line : In a study examining the effects on MCF-7 cells, treatment with the compound resulted in a marked increase in annexin-V positive cells, indicating early apoptotic events. Flow cytometry analysis demonstrated concentration-dependent effects on cell viability and apoptosis markers .
  • HCT116 Cell Line : The compound was shown to effectively inhibit proliferation in HCT116 cells, highlighting its potential as a therapeutic agent against colorectal cancer. Mechanistic studies revealed that it disrupts microtubule formation, a critical process for cell division .

Comparative Analysis with Similar Compounds

The biological activity of 1-(4-Methylpiperidin-1-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can be compared to other thieno[2,3-d]pyrimidine derivatives:

Compound NameIC50 (µM)Targeted Cancer TypeNotes
4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine9.5BreastNotable for dual inhibition of EGFR/VEGFR
Pyrazolo[3,4-d]pyrimidine derivative0.3 - 24Various cancersExhibits potent dual-target inhibition

This comparative analysis suggests that while similar compounds exhibit varying degrees of potency and selectivity, the thieno[2,3-d]pyrimidine scaffold remains a promising target for further drug development.

Q & A

Basic: What are the key methodological considerations for synthesizing this compound?

Answer:
Synthesis involves multi-step organic reactions, including:

  • Thienopyrimidin Core Formation : Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/acetic acid), as demonstrated in analogous thieno[2,3-d]pyrimidin systems .
  • Sulfanyl Group Introduction : Nucleophilic substitution at the 4-position of the pyrimidine ring using thiols (e.g., mercaptoethanol derivatives) in basic media (e.g., NaH/DMF) .
  • Piperidine Coupling : Reacting the sulfanyl intermediate with 4-methylpiperidine via SN2 displacement or Mitsunobu conditions (e.g., DIAD/PPh3) .
    Critical Steps :
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitoring by TLC and LC-MS for intermediate verification.

Advanced: How can structural ambiguities arising from crystallographic disorder be resolved?

Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended:

  • Data Collection : High-resolution (<1.0 Å) data reduces noise. Use synchrotron sources for weakly diffracting crystals .
  • Disorder Handling : Split atoms into multiple positions with occupancy refinement. Apply restraints (e.g., DFIX, SIMU) to maintain chemically plausible geometries .
  • Validation Tools : Check with PLATON (ADDSYM) for missed symmetry and CCDC Mercury for steric clashes.
    Example : A similar thienopyrimidin derivative required anisotropic displacement parameter (ADP) constraints to resolve piperidine ring disorder .

Basic: Which analytical techniques ensure purity and stability during storage?

Answer:

  • HPLC : Use a C18 column with mobile phase (methanol:buffer = 65:35, pH 4.6 adjusted with sodium acetate/1-octanesulfonate) .
  • Stability Assays :
    • Store at –20°C under nitrogen to prevent sulfanyl oxidation.
    • Monitor degradation via <sup>1</sup>H NMR (disappearance of ethanone carbonyl peak at ~200 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be designed for biological evaluation?

Answer:
Focus on pharmacophore modification :

  • Thienopyrimidin Core : Replace sulfur with oxygen to assess electronic effects on target binding .
  • Sulfanyl Linker : Test alkyl vs. aryl thioethers for metabolic stability (e.g., microsomal incubation assays).
  • Piperidine Substitution : Compare 4-methyl with 4-fluoro or 4-hydroxyl groups using kinase inhibition assays (e.g., EGFR or PI3Kα) .
    Biological Assays :
  • Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer: MTT assay (IC50 in HeLa or MCF-7 cells) .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with homology models (e.g., PI3Kγ from PDB: 1E8X).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidine-target interaction .
    Key Parameters :
  • Solvation: TIP3P water model.
  • Force Field: CHARMM36 for organic moieties.
  • Validation: RMSD <2.0 Å and binding free energy (MM-PBSA) ≤–8 kcal/mol .

Basic: How should experimental reproducibility issues due to sample degradation be mitigated?

Answer:

  • Sample Handling :
    • Use amber vials to prevent photodegradation of the thienopyrimidin core.
    • Add antioxidants (e.g., BHT at 0.01% w/v) to sulfanyl-containing solutions .
  • Protocol Adjustments :
    • Limit experimental timeframes (<6 hours) for bioassays.
    • Validate results with freshly prepared batches via LC-MS .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests to identify outliers .
  • Source Investigation :
    • Check solvent effects (DMSO vs. saline) on compound solubility.
    • Verify cell line authenticity (STR profiling) and passage number .
  • Dose-Response Replication : Conduct triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.